molecular formula C7H2BrClFN B13648981 2-Bromo-4-chloro-3-fluorobenzonitrile

2-Bromo-4-chloro-3-fluorobenzonitrile

Cat. No.: B13648981
M. Wt: 234.45 g/mol
InChI Key: RZFIPXFHCDUXHO-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is a halogenated benzonitrile derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring along with a nitrile group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3-fluorobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 4-chloro-3-fluorobenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at low temperatures to control the reactivity and selectivity of the bromination process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-fluorobenzonitrile depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-3-fluorobenzonitrile is unique due to the specific arrangement of halogen atoms and the nitrile group on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .

Properties

Molecular Formula

C7H2BrClFN

Molecular Weight

234.45 g/mol

IUPAC Name

2-bromo-4-chloro-3-fluorobenzonitrile

InChI

InChI=1S/C7H2BrClFN/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H

InChI Key

RZFIPXFHCDUXHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)F)Cl

Origin of Product

United States

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